molecular formula C24H32N4O B11580746 2-(morpholin-4-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]quinazolin-4-amine

2-(morpholin-4-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]quinazolin-4-amine

Cat. No.: B11580746
M. Wt: 392.5 g/mol
InChI Key: SSRLDXKOPBVFDR-UHFFFAOYSA-N
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Description

2-(morpholin-4-yl)-N-[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]quinazolin-4-amine is a complex organic compound with a unique structure that combines a quinazoline core with a morpholine ring and a tricyclo decyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]quinazolin-4-amine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by the morpholine moiety.

    Attachment of the Tricyclo Decyl Group: The tricyclo decyl group is attached through a series of reactions, including alkylation or acylation, to introduce the desired substituent at the appropriate position on the quinazoline core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]quinazolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(morpholin-4-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]quinazolin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the design of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may find use in the development of new catalysts or as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline core can bind to active sites, inhibiting the function of the target molecule. The morpholine ring and tricyclo decyl group may enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(morpholin-4-yl)-N-[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]quinazolin-4-amine is unique due to its combination of a quinazoline core with a morpholine ring and a tricyclo decyl group This structural arrangement provides distinct chemical and biological properties that are not commonly found in other compounds

Properties

Molecular Formula

C24H32N4O

Molecular Weight

392.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-morpholin-4-ylquinazolin-4-amine

InChI

InChI=1S/C24H32N4O/c1-16(24-13-17-10-18(14-24)12-19(11-17)15-24)25-22-20-4-2-3-5-21(20)26-23(27-22)28-6-8-29-9-7-28/h2-5,16-19H,6-15H2,1H3,(H,25,26,27)

InChI Key

SSRLDXKOPBVFDR-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC4=NC(=NC5=CC=CC=C54)N6CCOCC6

Origin of Product

United States

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